molecular formula C23H19N3O2S B6513378 N-(4-methylphenyl)-2-{[4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899759-66-1

N-(4-methylphenyl)-2-{[4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6513378
CAS No.: 899759-66-1
M. Wt: 401.5 g/mol
InChI Key: NHHDSXJUMHLABY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a naphthalene moiety and a sulfanyl-acetamide side chain. Its structure combines aromatic, heterocyclic, and thioether functionalities, making it a candidate for diverse biological and pharmacological studies. The compound’s synthesis typically involves coupling reactions of diazonium salts with cyanoacetanilides or thiol intermediates, as exemplified in related compounds .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-16-9-11-18(12-10-16)25-21(27)15-29-22-23(28)26(14-13-24-22)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHDSXJUMHLABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights :

  • Replacing pyrazinone with oxadiazole (as in ) introduces a more rigid heterocycle, which may enhance binding specificity to enzyme targets .
  • Methylphenyl substituents (e.g., in ) balance electron-donating effects and moderate steric hindrance, favoring synthetic yields (94–95% in ) .

Physicochemical Properties

Comparative data on melting points, spectroscopic profiles, and solubility:

Compound (Reference) Melting Point (°C) IR ν(C≡N)/ν(C=O) (cm⁻¹) $ ^1H $-NMR Shifts (δ, ppm) Solubility
Target Compound Not reported ~1664 (C=O) Not available Low (lipophilic)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) 288 2214 (C≡N), 1664 (C=O) 2.30 (CH3), 7.20–7.92 (ArH) Moderate in DMSO
Compound 8g Not reported ~1660 (C=O) Not available Low
G195-0500 Not reported Not available Not available Likely low

Key Observations :

  • The cyano group in ’s compounds results in distinct IR peaks (~2214 cm⁻¹) and higher melting points (~288°C) due to increased crystallinity .
  • Sulfamoyl groups (e.g., in ) improve aqueous solubility compared to purely aromatic acetamides .

Enzyme Inhibition

  • Compound 8g () demonstrated notable enzyme inhibition activity, likely due to the indole moiety’s ability to interact with hydrophobic enzyme pockets .

Antimicrobial and Anticancer Potential

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